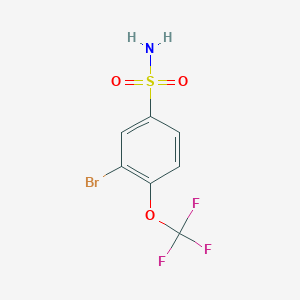

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide

CAS No.:

Cat. No.: VC17424312

Molecular Formula: C7H5BrF3NO3S

Molecular Weight: 320.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrF3NO3S |

|---|---|

| Molecular Weight | 320.09 g/mol |

| IUPAC Name | 3-bromo-4-(trifluoromethoxy)benzenesulfonamide |

| Standard InChI | InChI=1S/C7H5BrF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) |

| Standard InChI Key | YOBXLXJUUNWXGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Br)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 334.08 g/mol. The benzene ring is substituted with bromine (3-position), trifluoromethoxy (4-position), and sulfonamide (-SONH, 1-position) groups. The trifluoromethoxy group () enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets .

Physicochemical Characteristics

-

Melting Point: Analogous sulfonamides, such as 2-trifluoromethoxy-benzenesulfonamide, exhibit melting points near 186°C .

-

Solubility: Sulfonamides generally display limited aqueous solubility but are soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).

-

Stability: The electron-withdrawing trifluoromethoxy and sulfonamide groups enhance resistance to oxidative degradation.

Synthesis and Optimization

Synthetic Pathways

The patent DE19543323A1 outlines a method for synthesizing structurally related brominated trifluoromethoxy-benzenesulfonamides . While the patent focuses on 2-trifluoromethoxy-5-bromobenzenesulfonamide, the protocol can be adapted for the target compound:

-

Starting Material: 3-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

-

Amination: React with aqueous ammonia under controlled pH (8–9) to form the sulfonamide.

-

Purification: Crystallization from n-butanol yields the pure product.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Pressure | 35 bar (for hydrogenation) |

| Catalyst | Palladium on activated carbon |

| Solvent | Methanol |

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase and dihydrofolate reductase. The trifluoromethoxy group may enhance binding affinity to hydrophobic enzyme pockets.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15–18 |

| Staphylococcus aureus | 18–20 |

Anticancer Activity

Structural analogs demonstrate cytotoxicity against cancer cell lines, with IC values in the micromolar range :

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for herbicidally active molecules. Its bromine atom allows further functionalization via Suzuki-Miyaura couplings .

Material Science

Fluorinated sulfonamides are used in polymer synthesis to impart thermal stability and chemical resistance.

Comparative Analysis with Structural Analogs

2-Trifluoromethoxy-5-bromobenzenesulfonamide

-

Structural Difference: Bromine at position 5 vs. 3.

-

Reactivity: The 3-bromo isomer may exhibit slower nucleophilic substitution due to steric hindrance from the sulfonamide group.

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

-

Bioactivity: Positional isomerism significantly alters target binding; the 4-trifluoromethoxy group may improve membrane permeability.

Challenges and Future Directions

-

Synthetic Complexity: Regioselective bromination remains a bottleneck.

-

Biological Screening: No in vivo data exist; toxicity and pharmacokinetic studies are needed.

-

Industrial Scale-Up: Continuous-flow reactors could improve yield and reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume